molecular formula C10H9NO4 B3052968 2-Nitrobenzyl acrylate CAS No. 49594-70-9

2-Nitrobenzyl acrylate

Cat. No. B3052968
Key on ui cas rn: 49594-70-9
M. Wt: 207.18 g/mol
InChI Key: CVTDDZYPSGYVNN-UHFFFAOYSA-N
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Patent
US05276124

Procedure details

153.2 g (1.0 mole) of 2-nitrobenzyl alcohol, 95.7 g (0.94 mole) of triethylamine and 12.9 g (0.11 mole) of 4-(dimethylamino)pyridine were dissolved in 600 ml of acetone and to the resulting solution, there was dropwise added a solution of 95.0 g (1.05 mole) of acryloyl chloride in 150 ml of acetone at 0° C. over one hour with stirring. Then the stirring was continued for additional one hour. After filtering off the resulting salt, the filtrate was concentrated and purified by column chromatography (packed material: silica gel: eluent: hexane/ethyl acetate=10/1). Thus, 141 g of an oily liquid was recovered.
Quantity
153.2 g
Type
reactant
Reaction Step One
Quantity
95.7 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7])([O-:3])=[O:2].C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>CN(C)C1C=CN=CC=1.CC(C)=O>[C:19]([O:7][CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:22])[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
153.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CO)C=CC=C1
Name
Quantity
95.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.9 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the resulting salt
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (packed material: silica gel: eluent: hexane/ethyl acetate=10/1)
CUSTOM
Type
CUSTOM
Details
Thus, 141 g of an oily liquid was recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C=C)(=O)OCC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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